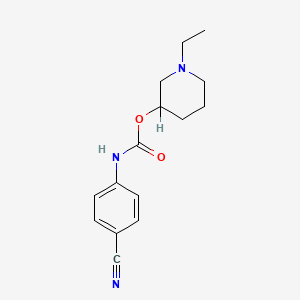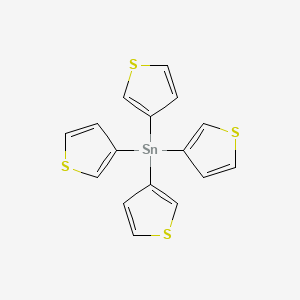
Tetra(thiophen-3-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(thiophen-3-yl)stannane is an organotin compound featuring four thiophene rings attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetra(thiophen-3-yl)stannane can be synthesized through Stille-type coupling reactions. This involves the reaction of tetra(4-bromophenyl)methane with tributyl(thien-3-yl)stannane under palladium-catalyzed conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in solvents like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tetra(thiophen-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Substitution: The tin atom can participate in substitution reactions, where the thiophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or lithium reagents can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones of thiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tetra(thiophen-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds and polymers.
Materials Science: Incorporated into microporous polymer networks (MPNs) for applications in gas capture and separation.
Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Catalysis: Acts as a catalyst in various organic reactions due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of tetra(thiophen-3-yl)stannane involves its ability to participate in electron transfer processes. The thiophene rings provide a conjugated system that can facilitate the movement of electrons, making it useful in electronic applications. The tin atom can also form coordination complexes with other molecules, enhancing its reactivity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Tetra(thiophen-2-yl)stannane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Features a phenyl group between the thiophene and the central atom.
Uniqueness: Tetra(thiophen-3-yl)stannane is unique due to the positioning of the thiophene rings at the 3-position, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and organic electronics where specific electronic characteristics are desired .
Eigenschaften
CAS-Nummer |
34305-86-7 |
|---|---|
Molekularformel |
C16H12S4Sn |
Molekulargewicht |
451.2 g/mol |
IUPAC-Name |
tetra(thiophen-3-yl)stannane |
InChI |
InChI=1S/4C4H3S.Sn/c4*1-2-4-5-3-1;/h4*1,3-4H; |
InChI-Schlüssel |
XOTDSUPLKLCGMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1[Sn](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



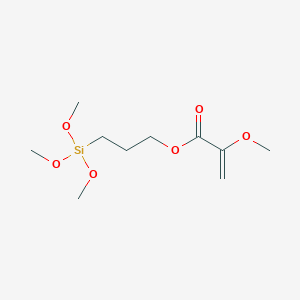
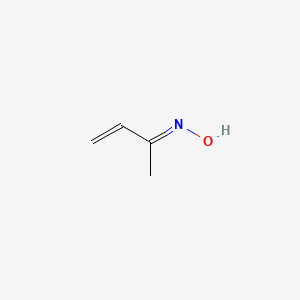
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688066.png)


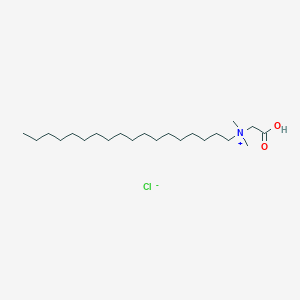
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
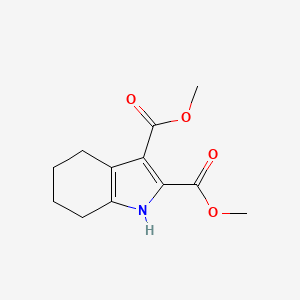
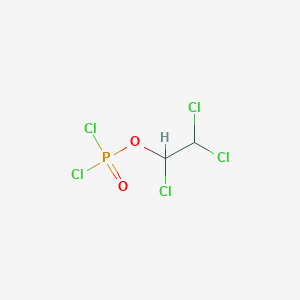
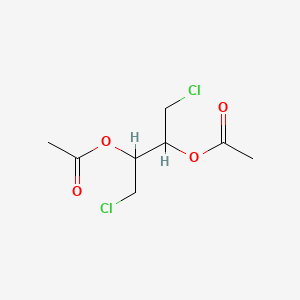
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
